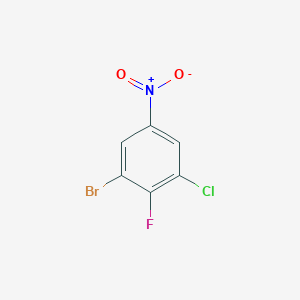

1-Bromo-3-chloro-2-fluoro-5-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-chloro-2-fluoro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFNO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRBPBANQLIPKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)F)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701276225 | |

| Record name | 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701276225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330583-70-4 | |

| Record name | 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330583-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701276225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategies for 1 Bromo 3 Chloro 2 Fluoro 5 Nitrobenzene

Retrosynthetic Analysis and Key Disconnections for Multihalogenated Nitrobenzene (B124822) Synthesis

Retrosynthetic analysis is a powerful technique for planning the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. wikipedia.orgias.ac.inamazonaws.com For a polysubstituted benzene (B151609) derivative like 1-bromo-3-chloro-2-fluoro-5-nitrobenzene, the primary considerations for disconnection are the directing effects of the substituents and the compatibility of reaction conditions.

The substituents on the target molecule are a nitro group (-NO₂), which is a strong deactivating group and a meta-director for electrophilic aromatic substitution (EAS), and three different halogen atoms (Br, Cl, F), which are deactivating yet ortho-, para-directing for EAS. fiveable.me A plausible retrosynthetic pathway would involve the sequential introduction of these groups, with the order being critical to achieve the desired substitution pattern.

A logical disconnection strategy would involve removing the substituents in the reverse order of their likely introduction in the forward synthesis. Given the strong meta-directing nature of the nitro group, its introduction is often a key step in controlling the regiochemistry. One possible retrosynthetic approach is to first disconnect the nitro group, leading to 1-bromo-3-chloro-2-fluorobenzene. Subsequently, the bromine and chlorine atoms can be disconnected to arrive at a simpler fluorinated precursor.

Key Disconnections:

C-NO₂ bond: This disconnection is a standard transformation, as nitration is a common and well-understood electrophilic aromatic substitution reaction. The precursor would be a trihalogenated benzene.

C-Br and C-Cl bonds: These disconnections also correspond to electrophilic halogenation reactions. The order of their introduction relative to each other and to the fluorine atom would be determined by the directing effects of the existing halogens.

This analytical approach allows for the identification of several potential synthetic routes, which can then be evaluated based on factors such as reagent availability, reaction yields, and selectivity. ias.ac.inyoutube.com

Sequential Halogenation and Nitration Approaches in Aromatic Ring Functionalization

The forward synthesis of this compound would likely involve a carefully orchestrated sequence of electrophilic aromatic substitution reactions.

The introduction of halogen atoms onto an aromatic ring is typically achieved through electrophilic halogenation, often requiring a Lewis acid catalyst for less reactive halogens like chlorine and bromine. byjus.com Fluorine, being highly reactive, often requires specialized reagents for its direct introduction. libretexts.org

A potential synthetic sequence could start with a fluorinated benzene derivative. The fluorine atom, being an ortho-, para-director, would guide the subsequent introduction of other halogens. For example, starting with 1-chloro-2-fluorobenzene (B165100), the introduction of bromine would be directed to the positions ortho and para to the fluorine and chlorine atoms. The steric hindrance and the combined directing effects of the existing halogens would influence the regioselectivity of this step.

Nitration is a classic example of electrophilic aromatic substitution, typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). byjus.comorganicchemistrytutor.commasterorganicchemistry.com The regioselectivity of nitration is strongly influenced by the electronic properties of the substituents already present on the benzene ring. nih.gov

In the synthesis of this compound, the nitration step would likely be performed on a trihalogenated precursor, such as 1-bromo-3-chloro-2-fluorobenzene. The existing halogen atoms are deactivating but ortho-, para-directing. The final position of the nitro group would be determined by the cumulative directing effects of the three halogens. The nitro group is a strong deactivating group, making the ring less susceptible to further electrophilic attack. fiveable.me The conditions for nitration, including the choice of nitrating agent and reaction temperature, can be optimized to achieve the desired regioselectivity and yield. frontiersin.orgcardiff.ac.uk For instance, the nitration of 1-chloro-2-fluorobenzene can serve as a precursor step in related syntheses. ontosight.ai

Nucleophilic Aromatic Substitution (SNAr) in the Synthesis of Related Derivatives

While the primary route to this compound involves electrophilic substitutions, nucleophilic aromatic substitution (SNAr) is a crucial reaction for the synthesis of related derivatives where one or more halogen atoms are replaced by a nucleophile. wikipedia.orgchemistrysteps.com

The SNAr mechanism is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orgnumberanalytics.comlibretexts.org These EWGs stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction. wikipedia.orgresearchgate.net The nitro group (-NO₂) is a powerful activating group for SNAr reactions. numberanalytics.comnumberanalytics.com In a molecule like this compound, the nitro group would significantly activate the ring towards nucleophilic attack, particularly at the positions ortho and para to it.

Table 1: Influence of Activating Groups on SNAr Reactivity

| Activating Group | Position Relative to Leaving Group | Effect on Reactivity |

|---|---|---|

| -NO₂ | ortho, para | Strongly Activating |

| -CN | ortho, para | Activating |

| -C(O)R | ortho, para | Activating |

In SNAr reactions, the nature of the leaving group also plays a critical role in determining the reaction rate. researchgate.net Contrary to Sₙ1 and Sₙ2 reactions, where iodide is the best leaving group among the halogens, the order of leaving group ability in SNAr reactions is often F > Cl ≈ Br > I. numberanalytics.comnih.gov This is because the rate-determining step is typically the attack of the nucleophile to form the Meisenheimer complex, and the high electronegativity of fluorine helps to stabilize the developing negative charge. chemistrysteps.comnih.gov

In the context of this compound, the fluorine atom would be the most susceptible to nucleophilic displacement, followed by chlorine and bromine. nih.gov This differential reactivity can be exploited to selectively replace one halogen over the others, providing a pathway to a variety of derivatives.

Table 2: Relative Leaving Group Ability in SNAr Reactions

| Leaving Group | Relative Reactivity |

|---|---|

| F | Highest |

| Cl | Intermediate |

| Br | Intermediate |

| I | Lowest |

Catalyst Development and Optimization for Synthetic Transformations

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions that would otherwise be impractical. The development of novel catalysts and the optimization of existing catalytic systems are central to enhancing the efficiency and selectivity of synthetic routes to this compound and its derivatives.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Halide Functionalization

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds in the synthesis of complex aromatic compounds. These reactions allow for the selective functionalization of the aryl-halide bonds present in this compound. The differential reactivity of the carbon-bromine and carbon-chlorine bonds can be exploited to achieve selective transformations. Typically, the C-Br bond is more susceptible to oxidative addition to the palladium center and can therefore be selectively functionalized in the presence of the C-Cl bond under carefully controlled conditions.

Recent advancements have focused on the design of sophisticated phosphine (B1218219) ligands that can tune the reactivity of the palladium catalyst. For instance, bulky and electron-rich ligands can facilitate the activation of the less reactive C-Cl bond, enabling a broader range of cross-coupling partners to be employed. The choice of catalyst, ligand, base, and solvent are all critical parameters that must be optimized to achieve high yields and selectivities.

| Catalyst System | Coupling Partner | Reaction Type | Key Features |

|---|---|---|---|

| Pd(PPh₃)₄ / Base | Arylboronic acids | Suzuki-Miyaura Coupling | Selective functionalization of the C-Br bond. |

| Pd(OAc)₂ / Buchwald Ligands | Amines, Amides | Buchwald-Hartwig Amination | Formation of C-N bonds. Ligand choice is crucial for reactivity. |

| PdCl₂(dppf) | Organozinc reagents | Negishi Coupling | Tolerant of a wide range of functional groups. |

| Pd(dba)₂ / P(t-Bu)₃ | Alkynes | Sonogashira Coupling | Formation of C-C triple bonds. |

Copper-Catalyzed Coupling Methodologies

Copper-catalyzed coupling reactions, such as the Ullmann condensation and its modern variants, offer a cost-effective and often complementary approach to palladium-catalyzed methods. These reactions are particularly well-suited for the formation of carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. In the context of this compound, copper catalysis can be employed for the introduction of alkoxy, aryloxy, amino, and thioether functionalities.

The development of more efficient copper-catalyzed systems has been driven by the design of new ligands that can stabilize the copper catalyst and promote the desired reactivity. Ligands such as 1,10-phenanthroline (B135089) and various N,N- and N,O-bidentate ligands have been shown to be effective in promoting these transformations under milder conditions than the classical Ullmann reaction.

Green Chemistry Approaches in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize the environmental impact of chemical manufacturing. This involves a holistic approach that considers all aspects of a chemical process, from the choice of starting materials to the final product isolation.

Solvent Selection and Reaction Condition Optimization for Sustainable Synthesis

Reaction condition optimization also plays a crucial role in sustainable synthesis. The use of microwave irradiation, for example, can often dramatically reduce reaction times and energy consumption. Similarly, the development of catalysts that can operate at lower temperatures and pressures contributes to a more energy-efficient process.

Industrial Scale-Up Considerations and Process Optimization Research

The transition of a synthetic route from the laboratory to an industrial scale presents a unique set of challenges. A process that is efficient on a gram scale may not be feasible or safe on a kilogram or ton scale. Process optimization research is therefore essential to ensure that the synthesis of this compound can be carried out in a safe, efficient, and cost-effective manner on a large scale.

Key considerations for industrial scale-up include heat transfer, mixing, and mass transfer. Exothermic reactions must be carefully controlled to prevent thermal runaway. The choice of reactor design and agitation system is critical to ensure efficient mixing and to prevent the formation of localized hot spots. Downstream processing, including product isolation and purification, must also be carefully designed to be efficient and to minimize waste generation.

| Parameter | Laboratory Scale | Industrial Scale | Key Considerations for Scale-Up |

|---|---|---|---|

| Reaction Vessel | Glass flask | Glass-lined or stainless steel reactor | Material compatibility, heat transfer, mixing efficiency |

| Reagent Addition | Manual | Automated dosing pumps | Control of reaction rate and temperature |

| Purification | Column chromatography | Crystallization, distillation, extraction | Solvent usage, product purity, waste generation |

| Process Control | Manual monitoring | Automated control systems (PAT) | Consistency, safety, and efficiency |

Elucidation of Reaction Mechanisms and Chemical Transformations

Detailed Mechanistic Investigations of Electrophilic Aromatic Substitution on 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene

Electrophilic aromatic substitution (EAS) on this molecule is a challenging process due to the cumulative deactivating effect of the attached groups. The benzene (B151609) ring is rendered highly electron-deficient, making it less susceptible to attack by electrophiles. Nevertheless, under forcing conditions, substitution can occur, and the orientation of the incoming electrophile is determined by the directing effects of the existing substituents.

The position of an incoming electrophile on the this compound ring is a result of the competing directing effects of the substituents. There are two available positions for substitution: C4 and C6.

Nitro Substituent (NO₂): The nitro group is a powerful deactivating group and a strong meta-director. chemguide.co.uk It deactivates the ring towards electrophilic attack by withdrawing electron density through both inductive and resonance effects, destabilizing the positively charged arenium ion intermediate. youtube.com

In the case of this compound, the directing effects for an incoming electrophile (E⁺) at the two available carbons (C4 and C6) are as follows:

Attack at C4: This position is ortho to the chlorine at C3 and meta to the bromine at C1, the fluorine at C2, and the nitro group at C5.

Attack at C6: This position is ortho to the bromine at C1 and the nitro group at C5, and meta to the fluorine at C2 and the chlorine at C3.

The powerful meta-directing effect of the nitro group strongly disfavors substitution at the positions ortho and para to it (C4 and C6 are both ortho to the nitro group, which is incorrect - C4 and C6 are meta to the nitro group at C5). Let's re-evaluate the positions based on standard IUPAC naming. With substituents at 1, 2, 3, and 5, the available positions are 4 and 6.

NO₂ at C5: Directs meta, to C1 and C3 (already substituted). It deactivates the entire ring, especially the ortho/para positions (C4, C6, C1).

Br at C1: Directs ortho/para, to C2, C4, C6.

F at C2: Directs ortho/para, to C1, C3, C5 (all substituted).

Cl at C3: Directs ortho/para, to C2, C4, C6.

Considering the combined effects, both C4 and C6 are ortho/para to halogen atoms. However, the entire ring is strongly deactivated by the nitro group and the three halogens. The directing effects are summarized in the table below.

| Substituent | Position | Directing Effect | Influence on C4 | Influence on C6 |

|---|---|---|---|---|

| -Br | C1 | Ortho, Para-directing (Deactivating) | Para | Ortho |

| -F | C2 | Ortho, Para-directing (Deactivating) | Meta | Meta |

| -Cl | C3 | Ortho, Para-directing (Deactivating) | Ortho | Para |

| -NO₂ | C5 | Meta-directing (Strongly Deactivating) | Ortho | Ortho |

The nitro group strongly deactivates all positions, but particularly the ortho and para positions relative to it. Since both C4 and C6 are ortho to the nitro group, electrophilic substitution is highly unfavorable at either position. If a reaction were to occur, it would be slow, and the regioselectivity would be influenced by the less deactivating halogen directors, likely leading to a mixture of products.

Stereoelectronic factors are crucial in determining the precise outcome of the reaction.

Electronic Effects: All four substituents exert a strong electron-withdrawing inductive effect (-I), which deactivates the ring. While the halogens have a resonance donating effect (+R), it is weaker than their inductive effect. The nitro group is strongly withdrawing by both induction and resonance (-I, -R). This cumulative electron withdrawal significantly reduces the ring's nucleophilicity.

Steric Hindrance: Steric hindrance can also play a significant role. askfilo.com The C6 position is flanked by the bulky bromine atom at C1 and the nitro group at C5. The C4 position is situated between the chlorine atom at C3 and the nitro group at C5. The steric environment at C6 is arguably more hindered than at C4, which might favor substitution at the C4 position, should the reaction proceed.

Reduction Reactions of the Nitro Group and Subsequent Transformations

The reduction of the nitro group in polyhalogenated aromatic compounds like this compound is a fundamental transformation, often employed to introduce an amino group, which serves as a key functional handle for further molecular elaboration. A significant challenge in these reductions is the preservation of the carbon-halogen bonds, which are susceptible to cleavage under certain reductive conditions. The choice of reducing agent and reaction conditions is therefore critical to achieve selective transformation of the nitro group.

Selective Reduction to Amino Derivatives

The selective reduction of this compound to its corresponding aniline, 3-bromo-5-chloro-2-fluoroaniline, is a pivotal reaction. This transformation is typically achieved through catalytic hydrogenation. The presence of multiple halogen substituents necessitates the use of catalysts and conditions that favor the reduction of the nitro group over hydrodehalogenation.

Various catalytic systems have been explored for the selective hydrogenation of halogenated nitroaromatics. For instance, palladium-based catalysts, often supported on carbon (Pd/C), are commonly employed. The selectivity of these catalysts can be enhanced by the addition of modifiers. Studies on similar compounds have shown that co-modification of Pd catalysts with organic ligands (like triphenylphosphine) and inorganic species can inhibit dehalogenation by altering the adsorption of the substrate on the catalyst surface and promoting the heterolytic activation of hydrogen. ccspublishing.org.cn

The general conditions for such reductions often involve reacting the substrate with a hydrogen source, such as hydrogen gas or hydrazine, in the presence of a metal catalyst. The reaction solvent and temperature are also crucial parameters that influence the selectivity and yield of the desired amino derivative. For polyhalogenated nitrobenzenes, milder reaction conditions are generally preferred to minimize the loss of halogen atoms.

Table 1: General Methods for Selective Nitro Group Reduction in Halogenated Nitroaromatics

| Reducing System | Catalyst | Key Features |

| Catalytic Hydrogenation | Pd/C, Pt/C, Raney Nickel | High efficiency, but risk of dehalogenation. Selectivity can be improved with catalyst modifiers. |

| Transfer Hydrogenation | Hydrazine, Formic acid | Milder conditions, often used with Pd/C. |

| Metal/Acid Reduction | Fe/HCl, Sn/HCl, Zn/HCl | Classical method, but can be harsh and lead to dehalogenation. |

| Metal Hydride Reduction | NaBH4/NiCl2 | Can be selective, but careful control of conditions is necessary. jsynthchem.com |

Formation of Hydroxylamino and Azoxy Intermediates

The reduction of a nitro group to an amine proceeds through a series of intermediates, including nitroso, hydroxylamino, and azoxy species. Under specific conditions, it is possible to isolate these intermediates.

The formation of N-arylhydroxylamines from nitroaromatics can be achieved using milder reducing agents or by carefully controlling the reaction conditions of catalytic hydrogenation. For example, the use of zinc dust in the presence of ammonium (B1175870) chloride is a classic method for the preparation of hydroxylamines. wikipedia.org In the context of this compound, such a reaction would yield N-(3-bromo-5-chloro-2-fluorophenyl)hydroxylamine.

Oxidation Reactions and Oxidative Transformations

The aromatic ring of this compound is highly electron-deficient due to the presence of the strongly electron-withdrawing nitro group and the three halogen atoms. This deactivation makes the ring resistant to electrophilic attack. However, the substituents themselves can undergo oxidative transformations, although such reactions are less common for this class of compounds compared to reduction.

Direct oxidation of the aromatic ring is generally not feasible. The primary site for oxidative reactions would be the nitro group, though its oxidation state is already high. More relevant are oxidative nucleophilic aromatic substitution (SNAr) reactions, where the electron-deficient nature of the ring facilitates the displacement of a leaving group (typically a halogen) by a nucleophile. While not a direct oxidation of the starting material, these reactions often occur under oxidative conditions or lead to products in a higher oxidation state.

Photochemical Reactivity and Light-Induced Transformations

The photochemical behavior of nitroaromatic compounds is a subject of significant interest due to their environmental implications and potential synthetic applications. Upon absorption of UV light, nitroaromatics can undergo a variety of transformations.

The direct photolysis of nitroaromatic compounds in aqueous solutions can lead to the formation of various intermediates, including nitrophenols, nitrosobenzenes, and the release of nitrite (B80452) and nitrate (B79036) ions. nih.gov The proposed mechanism often involves a nitro-nitrite intramolecular rearrangement. nih.gov For this compound, irradiation with UV light could potentially lead to the cleavage of the C-NO2 bond or transformations involving the halogen substituents.

The presence of other substances can influence the photochemical pathways. For example, the photolysis of nitrophenols, which could be potential photoproducts of the title compound, can lead to the formation of secondary organic aerosols in the atmosphere. mdpi.com Furthermore, in the presence of nitrate or nitrite ions, photonitration processes can occur, although this is more relevant for less substituted aromatic compounds. mdpi.com

Thermodynamic and Kinetic Studies of Chemical Transformations

The thermodynamic and kinetic parameters of the chemical transformations of this compound provide quantitative insights into the feasibility and rates of its reactions.

Kinetic Aspects: The rate of reduction of nitroaromatics is highly dependent on the reaction conditions, including the catalyst, solvent, temperature, and substrate concentration. Kinetic studies on the catalytic hydrogenation of halogenated nitroaromatics have shown that the reaction rate can be significantly influenced by the substrate's adsorption on the catalyst surface. ccspublishing.org.cn For instance, in the hydrogenation of 1-iodo-4-nitrobenzene, a model compound, the reaction rate and selectivity were found to be highly dependent on the substrate concentration. acs.org The reduction of substituted nitrobenzenes often follows pseudo-first-order kinetics, and the rate constants can be correlated with the electronic properties of the substituents, as described by the Hammett equation. Electron-withdrawing groups generally increase the reduction rate. orientjchem.org

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and electronic environment of atoms within a molecule. For 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional techniques, is essential for a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to display two distinct signals in the aromatic region, corresponding to the two protons on the benzene (B151609) ring. The chemical shifts of these protons are significantly influenced by the electronic effects of the surrounding bromo, chloro, fluoro, and nitro substituents. The strongly electron-withdrawing nitro group, along with the halogens, will deshield the aromatic protons, causing them to resonate at a downfield (higher ppm) region compared to benzene.

The proton at the C4 position is expected to appear as a doublet, split by the adjacent fluorine atom at C2. The proton at the C6 position will likely also appear as a doublet, with a smaller coupling constant due to a four-bond coupling to the fluorine atom. The magnitude of the fluorine-proton coupling constants (J-couplings) is critical for assigning the proton signals to their respective positions on the aromatic ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | 7.8 - 8.2 | Doublet | ³J(H-F) = 8 - 10 |

Note: The predicted values are based on the analysis of substituent effects on the chemical shifts of similar halogenated nitroaromatic compounds.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Six distinct signals are expected, one for each carbon atom in the benzene ring. The chemical shifts of these carbons are influenced by the electronegativity and resonance effects of the attached substituents. The carbon atoms directly bonded to the electronegative halogens and the nitro group will be significantly deshielded. The carbon attached to the fluorine atom will also exhibit a characteristic large one-bond carbon-fluorine coupling constant (¹J(C-F)).

The ¹⁹F NMR spectrum is a highly sensitive technique for observing fluorine atoms. For this compound, a single resonance is expected. The chemical shift of this fluorine signal will be influenced by the other substituents on the ring. Furthermore, this signal will be split by the adjacent proton (H-4), providing further confirmation of the structure.

Table 2: Predicted ¹³C and ¹⁹F NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Coupling |

|---|---|---|

| C-1 (C-Br) | 115 - 125 | - |

| C-2 (C-F) | 150 - 160 | ¹J(C-F) ≈ 240-260 Hz |

| C-3 (C-Cl) | 130 - 140 | - |

| C-4 (C-H) | 120 - 130 | - |

| C-5 (C-NO₂) | 145 - 155 | - |

| C-6 (C-H) | 125 - 135 | - |

Note: The predicted values are based on established substituent chemical shift increments for substituted benzenes.

Two-dimensional (2D) NMR experiments are powerful for establishing the connectivity between atoms. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly useful. A COSY spectrum would show a correlation between the two aromatic protons, confirming their through-bond coupling. An HSQC spectrum would reveal one-bond correlations between each proton and its directly attached carbon atom, allowing for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum. For carbons without attached protons, Heteronuclear Multiple Bond Correlation (HMBC) can be used to establish long-range (two- and three-bond) correlations to nearby protons.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is crucial for determining the molecular weight and elemental composition.

High-resolution mass spectrometry (HRMS) can measure the m/z of the molecular ion with very high accuracy (typically to four or five decimal places). This allows for the determination of the exact elemental formula of this compound (C₆H₂BrClFNO₂). The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), will result in a distinctive isotopic cluster for the molecular ion peak, further confirming the elemental composition.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass (m/z) |

|---|---|

| [M]⁺ (C₆H₂⁷⁹Br³⁵ClFNO₂) | 252.8941 |

| [M+2]⁺ (C₆H₂⁸¹Br³⁵ClFNO₂ / C₆H₂⁷⁹Br³⁷ClFNO₂) | 254.8921 / 254.8912 |

Note: The isotopic distribution pattern will be a key identifier for this compound in mass spectrometry.

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion, followed by its fragmentation through collision-induced dissociation. The resulting fragment ions provide valuable structural information. For this compound, common fragmentation pathways would likely involve the loss of the nitro group (-NO₂) or a halogen atom. The relative abundance of these fragment ions can help to deduce the stability of different parts of the molecule.

Table 4: Predicted Major Fragment Ions in Tandem Mass Spectrometry of this compound

| Fragment Ion | Description of Neutral Loss |

|---|---|

| [M - NO₂]⁺ | Loss of a nitro group |

| [M - Br]⁺ | Loss of a bromine radical |

| [M - Cl]⁺ | Loss of a chlorine radical |

The analysis of these fragmentation patterns, in conjunction with the accurate mass measurements from HRMS, provides a robust method for the structural confirmation of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and analyzing the vibrational modes of this compound. The IR spectrum of this molecule is characterized by a series of absorption bands that correspond to the stretching and bending vibrations of its constituent bonds.

The presence of the nitro (NO₂) group, a strong electron-withdrawing group, gives rise to two prominent and characteristic stretching vibrations. researchgate.net The asymmetric stretching vibration (νas(NO₂)) is typically observed in the range of 1500–1570 cm⁻¹, while the symmetric stretching vibration (νs(NO₂)) appears in the 1330–1370 cm⁻¹ region. These bands are often intense and provide a clear indication of the nitro functionality.

The aromatic carbon-carbon (C-C) stretching vibrations within the benzene ring generally produce a series of bands in the 1400–1600 cm⁻¹ region. The substitution pattern on the benzene ring influences the exact positions and intensities of these bands. For this compound, the reduced number of adjacent hydrogen atoms affects the typical patterns seen for less substituted benzenes.

Vibrations involving the halogen substituents are also key features. The carbon-fluorine (C-F) stretching vibration is typically found in the 1000–1400 cm⁻¹ range and is known for its strong intensity. The carbon-chlorine (C-Cl) stretching absorption occurs at lower frequencies, generally between 600–800 cm⁻¹. The carbon-bromine (C-Br) stretching vibration is observed at even lower wavenumbers, typically in the 500–600 cm⁻¹ region.

The aromatic carbon-hydrogen (C-H) stretching vibrations are expected to appear above 3000 cm⁻¹. The out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are found in the 650–900 cm⁻¹ range and can provide further structural confirmation.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500–1570 |

| Nitro (NO₂) | Symmetric Stretch | 1330–1370 |

| Aromatic C-C | Ring Stretch | 1400–1600 |

| C-F | Stretch | 1000–1400 |

| C-Cl | Stretch | 600–800 |

| C-Br | Stretch | 500–600 |

| Aromatic C-H | Stretch | >3000 |

| Aromatic C-H | Out-of-plane Bend | 650–900 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The electronic spectrum is dominated by the transitions involving the π-electron system of the nitrobenzene (B124822) chromophore.

The nitro group, being a strong chromophore and an auxochrome, significantly influences the UV-Vis spectrum. researchgate.net The electronic spectrum of nitrobenzene derivatives typically displays two main absorption bands. The first is a weak n → π* transition, which involves the promotion of a non-bonding electron from an oxygen atom of the nitro group to an antibonding π* orbital of the benzene ring. This band is usually observed at longer wavelengths (around 330 nm) but has a low molar absorptivity.

The second, more intense band is the π → π* transition, which occurs at shorter wavelengths (typically around 260-280 nm). This transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital of the aromatic system. The presence of the halogens (bromo, chloro, and fluoro) as auxochromes can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of these bands due to the extension of the conjugated system through their lone pair electrons.

The specific substitution pattern of this compound, with multiple electron-withdrawing halogens and a nitro group, will finely tune the energies of the molecular orbitals. This results in a unique absorption spectrum that is characteristic of this particular substitution pattern.

| Electronic Transition | Typical Wavelength Range (nm) | Characteristics |

|---|---|---|

| n → π | ~330 | Weak absorption, involves non-bonding electrons of the nitro group. |

| π → π | ~260-280 | Strong absorption, involves the π-electron system of the benzene ring. |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

For related halogenated nitrobenzene compounds, X-ray diffraction studies reveal a planar or near-planar conformation of the benzene ring. The nitro group is often slightly twisted out of the plane of the ring due to steric hindrance with adjacent substituents. The C-N bond length and the N-O bond lengths would be consistent with those observed in other nitroaromatic compounds. researchgate.net

The crystal packing of this compound would be governed by a variety of non-covalent interactions. Halogen bonding is a significant directional interaction that would likely play a crucial role in the crystal structure. chemrxiv.orgrsc.org These interactions occur between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as the oxygen atoms of the nitro group on a neighboring molecule. rsc.org

Conformational analysis in the solid state focuses on the rotational arrangements of substituents around single bonds. libretexts.org For this compound, the primary conformational flexibility lies in the orientation of the nitro group relative to the benzene ring. rsc.org The dihedral angle between the plane of the nitro group and the plane of the aromatic ring is a key conformational parameter.

While nitrobenzene itself has a relatively low barrier to rotation, steric hindrance from the adjacent fluoro and chloro substituents in this compound would likely lead to a non-planar conformation of the nitro group in the solid state. This twisting helps to alleviate steric strain between the oxygen atoms of the nitro group and the ortho-substituents. The precise dihedral angle would be a result of the balance between the stabilizing effects of conjugation (favoring planarity) and the destabilizing steric repulsions. researchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. globalresearchonline.net By calculating the electron density, DFT methods can accurately predict molecular geometries, vibrational frequencies, and a host of electronic parameters that govern chemical behavior. globalresearchonline.net For a polysubstituted molecule like 1-bromo-3-chloro-2-fluoro-5-nitrobenzene, DFT calculations are invaluable for understanding the interplay of inductive and resonance effects from the various substituents. These calculations typically employ basis sets like 6-31G+(d,p) or 6-311++G(d,p) to achieve a balance between computational cost and accuracy. globalresearchonline.net The resulting electronic data forms the basis for predicting the molecule's reactivity towards nucleophiles and electrophiles.

Molecular Orbital Analysis and Frontier Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the LUMO indicates the ability of a molecule to accept electrons, while the HOMO energy reflects its electron-donating capability.

In this compound, the strong electron-withdrawing nature of the nitro group, fluorine, chlorine, and bromine atoms is expected to significantly lower the energy of the LUMO. This low-lying LUMO makes the aromatic ring highly electron-deficient and susceptible to nucleophilic attack. The HOMO, conversely, would be at a relatively low energy, indicating poor nucleophilicity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical stability; a smaller gap generally corresponds to higher reactivity.

| Parameter | Value (for TCNB) | Significance |

|---|---|---|

| EHOMO | -7.5 eV | Indicates the energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| ELUMO | -3.8 eV | Indicates the energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 3.7 eV | Correlates with chemical stability and reactivity. A smaller gap suggests higher reactivity. |

Note: The data presented is for the analogous compound 1,2,3-trichloro-4-nitrobenzene, as specific experimental or computational values for this compound are not available in published literature. This data serves to illustrate the typical values and concepts discussed.

Charge Distribution and Electrostatic Potential Mapping

Molecular Electrostatic Potential (MESP) mapping is a powerful visualization tool that illustrates the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other species, particularly identifying sites for electrophilic and nucleophilic attack.

For this compound, the MESP map is expected to show:

Highly Negative Potential (Red/Yellow regions): These areas are located around the oxygen atoms of the nitro group, indicating a high electron density and their role as the primary sites for interaction with electrophiles or participation in hydrogen bonding.

Highly Positive Potential (Blue regions): Due to the powerful electron-withdrawing effect of the nitro group and the electronegativity of the halogens, the aromatic ring itself will be significantly electron-deficient. The most positive regions are anticipated to be on the carbon atoms bonded to the halogens, particularly those ortho and para to the nitro group. These electron-poor (electrophilic) carbons are the prime targets for nucleophilic attack. The presence of multiple electron-withdrawing groups renders the entire aromatic ring highly susceptible to reactions with nucleophiles.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can map out the entire energy landscape of a chemical reaction, identifying intermediates and transition states. For this compound, the most synthetically relevant reaction is Nucleophilic Aromatic Substitution (SNAr). Theoretical models of SNAr reactions on similar halonitroarenes show that the reaction typically proceeds through a two-step mechanism involving a high-energy intermediate known as a Meisenheimer complex.

Energetic Profiles of Key Synthetic Steps

The energetic profile of an SNAr reaction on this compound with a generic nucleophile (Nu⁻) can be computationally modeled. The profile would show the change in potential energy as the reaction progresses from reactants to products.

Reactants: this compound and the nucleophile (Nu⁻) at their ground state energies.

First Transition State (TS1): The energy barrier that must be overcome for the nucleophile to attack the electron-deficient aromatic ring. This is typically the rate-determining step.

Meisenheimer Complex (Intermediate): A resonance-stabilized, negatively charged intermediate where both the nucleophile and the leaving group (a halogen) are attached to the same carbon atom. The strong electron-withdrawing nitro group is crucial for stabilizing this intermediate.

Second Transition State (TS2): The energy barrier for the expulsion of the halide leaving group.

Products: The substituted product and the leaving halide ion.

| Reaction Coordinate Step | Description | Relative Energy (Illustrative) |

|---|---|---|

| Reactants | Starting materials (Substrate + Nu⁻) | 0 kcal/mol |

| TS1 | Formation of the Meisenheimer complex | +15 to +25 kcal/mol |

| Intermediate | Meisenheimer Complex | +5 to +10 kcal/mol |

| TS2 | Expulsion of the leaving group | +10 to +20 kcal/mol |

| Products | Final products (Product + X⁻) | < 0 kcal/mol (Exothermic) |

Note: The energy values are illustrative and represent typical ranges for SNAr reactions on activated nitroaromatic systems.

Prediction of Regioselectivity and Stereoselectivity

For SNAr reactions, regioselectivity is paramount. The reaction's outcome is dictated by which halogen is preferentially substituted. This is determined by two main factors:

Activation by the Nitro Group: The nitro group strongly activates positions ortho and para to it by stabilizing the negative charge of the Meisenheimer intermediate through resonance.

Leaving Group Ability: The intrinsic ability of the halogen to depart as a halide ion. In polar, aprotic solvents typically used for SNAr, the leaving group ability is generally F > Cl > Br > I.

In this compound:

The fluorine at C-2 is ortho to the nitro group at C-5.

The chlorine at C-3 is meta to the nitro group.

The bromine at C-1 is para to the nitro group.

Both the fluorine (ortho) and bromine (para) are in activated positions. The chlorine (meta) is not electronically activated and is unlikely to be substituted. Between the activated fluorine and bromine, the superior leaving group ability of fluoride (B91410) and its position ortho to the powerful nitro group would strongly suggest that the C-F bond is the most probable site for nucleophilic attack . Computational modeling of the transition state energies for attack at each position would confirm this prediction, with the pathway involving the displacement of fluorine expected to have the lowest activation energy barrier.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity or toxicity. researchgate.netmdpi.com For nitroaromatic compounds, QSAR models are frequently developed to predict properties like toxicity to various organisms or mutagenicity. researchgate.netnih.gov These models are built by calculating a series of molecular descriptors for a set of related compounds and then using statistical methods, like multiple linear regression (MLR), to derive a mathematical equation that relates these descriptors to the observed activity. mdpi.com

Key molecular descriptors used in QSAR models for nitroaromatic compounds often include:

Hydrophobicity (logP): The octanol-water partition coefficient, which describes the compound's lipophilicity.

Electronic Descriptors: Parameters such as the energy of the LUMO (ELUMO), dipole moment, and electrophilicity index (ω). These describe the molecule's electronic character and susceptibility to interactions. mdpi.com

Topological and Steric Descriptors: These describe the size, shape, and connectivity of the molecule.

A general form of a QSAR equation derived from MLR is: Biological Activity = c₀ + c₁ (Descriptor₁) + c₂ (Descriptor₂) + ... + cₙ (Descriptorₙ)

For the toxicity of nitrobenzene (B124822) derivatives towards organisms like Tetrahymena pyriformis, studies have shown that descriptors like logP, ELUMO, and the electrophilicity index are often significant predictors. nih.gov

| Descriptor | Symbol | Typical Influence on Toxicity |

|---|---|---|

| Octanol-Water Partition Coefficient | logP | Higher values often correlate with increased toxicity due to better membrane permeability. |

| Energy of the LUMO | ELUMO | Lower (more negative) values indicate greater electrophilicity and often higher toxicity. mdpi.com |

| Electrophilicity Index | ω | A higher index suggests a greater capacity to accept electrons, which can be linked to toxic mechanisms. |

| Dipole Moment | μ | Can influence how a molecule interacts with polar biological macromolecules. mdpi.com |

While no specific QSAR model for this compound exists, its structural features—high halogenation and a nitro group—suggest that it would be included in datasets of toxic nitroaromatic compounds. Its calculated descriptors would allow its potential activity to be predicted by existing validated QSAR models for this chemical class.

Development of Predictive Models for Biological or Chemical Activity

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in forecasting the biological or chemical activity of compounds like this compound. wikipedia.org These models establish a mathematical correlation between the structural or physicochemical properties of a molecule and its activity. For nitroaromatic compounds, QSAR models have been effectively used to predict toxicological endpoints, such as mutagenicity and cytotoxicity. nih.govnih.gov

The development of a predictive model for this compound would involve a dataset of structurally related nitroaromatic compounds with known biological or chemical activities. mdpi.com A variety of molecular descriptors would be calculated for each compound in the dataset, including electronic, steric, and lipophilic properties. ajpchem.org Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and random forests would then be employed to build the QSAR model. nih.govmdpi.com

The following table illustrates a potential set of descriptors that could be used in a QSAR model for predicting the toxicity of nitroaromatic compounds.

| Descriptor Type | Specific Descriptor Example | Relevance to Activity |

| Electronic | Energy of LUMO (Lowest Unoccupied Molecular Orbital) | Relates to the ability to accept electrons, a key step in the metabolic activation of nitroaromatics to toxic species. |

| Steric | Molar Volume | Influences how the molecule fits into the active site of an enzyme or receptor. |

| Lipophilicity | LogP (Octanol-Water Partition Coefficient) | Determines the compound's ability to cross biological membranes. |

| Topological | Molecular Connectivity Indices | Encodes information about the branching and connectivity of the molecule. |

Investigation of Molecular Descriptors and Their Correlation with Activity

Molecular descriptors are numerical values that characterize the properties of a molecule. For this compound, these descriptors can be calculated using quantum chemical methods like Density Functional Theory (DFT). researchgate.net These descriptors provide insights into the molecule's reactivity, stability, and potential interactions with biological systems.

Key molecular descriptors for this compound and their correlation with its activity are detailed below:

Electronic Descriptors: The presence of a nitro group and three different halogen atoms (bromine, chlorine, and fluorine) significantly influences the electronic landscape of the benzene (B151609) ring. msu.edu The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution. libretexts.org The halogens also exert an electron-withdrawing inductive effect. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial electronic descriptors. A low LUMO energy, characteristic of nitroaromatic compounds, is often correlated with higher toxicity, as it facilitates the reduction of the nitro group, a key step in their metabolic activation to reactive intermediates. mdpi.com

Lipophilicity Descriptors: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The presence of halogens generally increases the lipophilicity of the molecule, which can enhance its ability to penetrate cell membranes and interact with hydrophobic pockets in proteins. Computational methods can predict the LogP value for this compound, providing an indication of its potential for bioaccumulation.

Steric and Topological Descriptors: These descriptors quantify the size, shape, and branching of the molecule. For this compound, the substitution pattern of the bulky bromine and chlorine atoms, along with the smaller fluorine atom and the nitro group, creates a specific three-dimensional shape that will govern its interactions with biological targets.

The correlation of these descriptors with activity can be established through statistical analysis. For example, a regression analysis might show a strong positive correlation between the electrophilicity index (a descriptor combining HOMO and LUMO energies) and the rate of a particular chemical reaction.

The following table provides calculated molecular properties for a related compound, 5-bromo-1-chloro-2-fluoro-3-nitrobenzene, which can serve as an estimate for the target compound. nih.gov

| Property | Value |

| Molecular Weight | 254.44 g/mol |

| XLogP3 | 3.2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 252.89415 Da |

| Topological Polar Surface Area | 45.8 Ų |

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide valuable insights into its conformational flexibility and the effects of solvation.

While the benzene ring itself is rigid, the nitro group can rotate relative to the plane of the ring. MD simulations can explore the rotational energy barrier of the nitro group and identify the most stable conformations in different solvent environments. This is important as the orientation of the nitro group can influence its reactivity and interactions with other molecules.

Solvation plays a critical role in the behavior of molecules in biological systems. MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules, such as water. wikipedia.org These simulations can reveal the structure of the solvation shell around the molecule, including the preferred orientation of water molecules and the formation of any hydrogen bonds. The solvation free energy, a key thermodynamic property, can also be calculated from MD simulations, providing a measure of the molecule's solubility.

A typical MD simulation would involve placing a single molecule of this compound in a box of solvent molecules. The forces between all atoms are calculated using a force field, and Newton's equations of motion are integrated over time to generate a trajectory of the system. Analysis of this trajectory can provide information on various structural and dynamic properties.

Predictive Spectroscopic Data Generation and Validation

Computational methods can be used to predict the spectroscopic properties of this compound, such as its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nih.gov These predicted spectra can be a valuable tool for the identification and characterization of the compound, especially when experimental data is unavailable.

Vibrational Spectroscopy (IR and Raman): DFT calculations can be used to compute the vibrational frequencies and intensities of the normal modes of vibration for this compound. prensipjournals.com The predicted IR and Raman spectra can then be compared with experimental spectra to validate the computational method and aid in the assignment of the observed spectral bands. For example, the characteristic stretching frequencies of the C-NO2, C-Br, C-Cl, and C-F bonds can be predicted with a reasonable degree of accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the hydrogen and carbon atoms in this compound can be predicted using quantum mechanical calculations, typically employing the GIAO (Gauge-Including Atomic Orbital) method. github.io These calculations can help in the interpretation of experimental ¹H and ¹³C NMR spectra and in the structural elucidation of the compound. The accuracy of the predicted chemical shifts can be improved by considering solvent effects and by using appropriate levels of theory and basis sets.

The validation of predicted spectroscopic data is achieved by comparing the computed spectra with experimentally measured spectra. researchgate.net A good agreement between the theoretical and experimental data provides confidence in the accuracy of the computational model and the structural assignment of the molecule. Discrepancies between the predicted and experimental spectra can point to limitations in the computational method or suggest the presence of intermolecular interactions, such as hydrogen bonding, that were not accounted for in the calculation. researchgate.net

Research Applications in Specialized Fields

Medicinal Chemistry Research Applications

The strategic placement of bromo, chloro, fluoro, and nitro functionalities on the benzene (B151609) ring of 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene provides a platform for diverse chemical transformations. This has led to its exploration in various facets of drug discovery and development.

Synthesis of Bioactive Pharmacophores and Lead Compounds

This compound serves as a crucial intermediate in the synthesis of a wide array of bioactive pharmacophores and lead compounds. The presence of multiple reactive sites allows for selective and sequential chemical modifications, enabling the construction of intricate molecular architectures. The nitro group can be readily reduced to an amine, which then can participate in a variety of coupling reactions to introduce further complexity. The halogen atoms can be selectively displaced or involved in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form carbon-carbon or carbon-heteroatom bonds. This versatility makes it a valuable tool for medicinal chemists in the quest for novel drug candidates.

While specific, named bioactive compounds directly synthesized from this compound are not extensively documented in publicly available research, its utility as a precursor is evident from the synthesis of analogous complex molecules. For instance, related polyhalogenated nitroaromatics are employed in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling and are crucial in cancer therapy. The general synthetic strategies involving such precursors highlight the potential of this compound in generating libraries of compounds for high-throughput screening and lead optimization.

Table 1: Potential Synthetic Transformations of this compound for Pharmacophore Synthesis

| Functional Group | Potential Reaction | Resulting Functionality | Application in Medicinal Chemistry |

| Nitro Group | Reduction | Amine | Amide bond formation, sulfonamide synthesis, diazotization |

| Bromo/Chloro Atoms | Nucleophilic Aromatic Substitution | Ether, Amine, Thioether | Introduction of diverse side chains to modulate solubility and target binding |

| Bromo/Chloro Atoms | Suzuki Coupling | Biaryl structures | Core structures in many approved drugs |

| Bromo/Chloro Atoms | Buchwald-Hartwig Amination | Arylamines | Key pharmacophoric element in various therapeutic areas |

| Fluoro Atom | Generally retained for its effects on metabolic stability and binding affinity | - | Enhancement of pharmacokinetic properties |

Development of Antimicrobial Agents

The incorporation of halogen and nitro groups into aromatic scaffolds is a well-established strategy in the design of antimicrobial agents. These functionalities can enhance the lipophilicity of a molecule, facilitating its passage through microbial cell membranes. Furthermore, the nitro group can be bioreduced within microbial cells to generate reactive nitrogen species that are toxic to the microorganism.

While direct studies on the antimicrobial properties of this compound are limited, its potential as a scaffold for new antimicrobial agents is significant. Research on other nitroaromatic compounds has demonstrated their efficacy against a range of pathogens. For example, derivatives of nitrofuran and nitroimidazole are clinically used to treat bacterial and protozoal infections. The synthetic accessibility of derivatives from this compound allows for the systematic exploration of structure-activity relationships to optimize antimicrobial potency and spectrum.

Studies on Cytotoxic Effects in Cancer Research

Many chemotherapeutic agents owe their efficacy to their ability to induce cytotoxicity in rapidly dividing cancer cells. The structural motifs present in this compound, particularly the halogen and nitro groups, are found in numerous cytotoxic compounds. Halogenated compounds can interfere with various biological processes, while the nitro group can be reduced in the hypoxic environment of tumors to generate cytotoxic species.

Although direct cytotoxic profiling of this compound against cancer cell lines is not widely reported, studies on analogous compounds provide insights into its potential. For instance, certain halogenated and nitrated chalcones and quinazolines have demonstrated significant cytotoxic activity against various cancer cell lines. These findings suggest that derivatives of this compound could be promising candidates for the development of novel anticancer agents.

Table 2: Examples of Related Compound Classes with Cytotoxic Activity

| Compound Class | Example of Activity | Potential Mechanism of Action |

| Halogenated Chalcones | Induction of apoptosis in breast cancer cells | Inhibition of tubulin polymerization, generation of reactive oxygen species |

| Nitro-substituted Quinazolines | Inhibition of cell proliferation in lung cancer cells | EGFR kinase inhibition, cell cycle arrest |

| Halogenated Benzofurans | Cytotoxicity against various cancer cell lines | Varies depending on the specific substitution pattern |

Enzyme Inhibition Studies (e.g., Cytochrome P450 Enzymes) and Mechanistic Insights

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of drugs and other xenobiotics. Inhibition of specific CYP isoforms can lead to drug-drug interactions and altered therapeutic outcomes. Polyhalogenated aromatic compounds are known to interact with and, in some cases, inhibit CYP enzymes. The lipophilic nature and the presence of halogens in this compound suggest its potential to interact with the active site of these enzymes.

Exploration in Neurological Disease Treatment Drug Development

The development of drugs for neurological diseases presents a significant challenge, largely due to the blood-brain barrier (BBB), which restricts the entry of many compounds into the central nervous system (CNS). The physicochemical properties of a molecule, such as lipophilicity, molecular weight, and polar surface area, are critical determinants of its ability to cross the BBB. The introduction of fluorine atoms into a molecule is a common strategy in CNS drug design to enhance metabolic stability and brain penetration.

While there is no direct evidence of this compound being used in the development of drugs for neurological disorders, its structural features make it an interesting starting point for the synthesis of novel CNS-active compounds. The presence of fluorine, combined with the ability to introduce various functional groups, allows for the fine-tuning of the physicochemical properties required for optimal brain penetration and target engagement.

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. The multi-substituted nature of this compound makes it an excellent scaffold for systematic SAR exploration. By selectively modifying each of the substituent groups, medicinal chemists can probe the specific interactions between a molecule and its biological target.

The presence of different halogens (bromine, chlorine, and fluorine) allows for the investigation of the role of halogen size, electronegativity, and the potential for halogen bonding in target engagement. For example, replacing a chlorine atom with a fluorine atom can have a profound impact on the biological activity of a compound. Similarly, altering the position of the nitro group or replacing it with other functional groups can provide valuable information about the electronic and steric requirements for optimal activity. While specific SAR studies originating from this compound are not documented, the principles of SAR would be extensively applied in any drug discovery program utilizing this versatile intermediate.

Materials Science Research Applications

In the realm of materials science, the unique electronic and structural characteristics of the this compound scaffold are leveraged to create novel materials with tailored properties. The strategic placement of bromine, chlorine, and fluorine atoms allows for selective chemical modifications, enabling researchers to construct intricate molecular architectures.

Precursors for Functional Polymer Materials

While direct polymerization of this compound is not a common application, its role as a precursor is significant in the synthesis of monomers for functional polymers. The differential reactivity of the carbon-halogen bonds (C-Br being more reactive than C-Cl and C-F in many coupling reactions) allows for sequential and controlled introduction of various functional groups. This step-wise functionalization is crucial for designing monomers that, upon polymerization, yield polymers with specific electronic, optical, or thermal properties. For instance, by replacing the bromine atom with a polymerizable group and subsequently modifying or retaining the other halogens, materials with potential applications in advanced coatings and specialty plastics can be developed.

Applications in Optoelectronic Devices (e.g., OLEDs, Solar Cells)

The development of materials for optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs) and organic solar cells, often relies on building blocks that can influence the electronic properties of the final material. Halogenated aromatic compounds are known to play a role in tuning the energy levels (HOMO/LUMO) of organic semiconductors. While specific research detailing the direct use of this compound in commercial OLEDs or solar cells is not widely published, its potential lies in its ability to serve as a precursor for more complex molecules used in these applications. For example, derivatives of this compound could be synthesized to act as electron-transporting or hole-transporting materials, which are critical components of OLEDs and organic photovoltaic devices. The presence of fluorine, in particular, is often associated with improved stability and performance in such applications.

Development of New Material Precursors for Advanced Technologies

The primary application of this compound in materials science is as a versatile intermediate for the creation of new material precursors. Its highly functionalized benzene ring is a platform for accessing a wide range of more complex structures. Through nucleophilic aromatic substitution of the fluorine or chlorine atoms, or through cross-coupling reactions at the bromine site, researchers can introduce functionalities that impart desired properties for advanced technologies. These could include precursors for liquid crystals, flame retardants, or materials with specific dielectric properties. The combination of different halogens on the same ring offers a high degree of synthetic flexibility, making it a valuable tool for exploratory materials research.

| Precursor Compound | Potential Derivative Class | Target Application Area |

| This compound | Substituted Biphenyls | Organic Semiconductors |

| This compound | Aryl Ether Ketones | High-Performance Polymers |

| This compound | Functionalized Anilines (post-reduction) | Dyes and Pigments |

Agrochemical Research Applications

In the field of agrochemical research, the discovery of novel pesticides and herbicides with high efficacy and specific modes of action is a constant pursuit. Halogenated nitroaromatic compounds are well-established pharmacophores in many commercial agrochemicals. The specific substitution pattern of this compound makes it an attractive starting material for the synthesis of new active ingredients.

Development of Novel Pesticides with Specific Biological Activities

The synthesis of novel pesticides often involves the creation of a library of compounds that are then screened for biological activity. This compound serves as a key building block in this process. The nitro group can be readily reduced to an amine, which then provides a reactive handle for a wide array of chemical transformations, allowing for the introduction of diverse functionalities. The presence and type of halogens on the aromatic ring can significantly influence the biological activity, bioavailability, and metabolic stability of the resulting pesticide. Research in this area focuses on creating derivatives that exhibit high toxicity to target pests while having minimal impact on non-target organisms and the environment.

Environmental and Toxicological Research Perspectives

Biodegradation Pathways and Microbial Transformation Studies

The biodegradation of halogenated nitroaromatic compounds is a complex process influenced by the number and type of substituents on the aromatic ring. nih.gov The electron-withdrawing nature of both the nitro group and the halogens makes the aromatic ring less susceptible to oxidative attack by microbial enzymes. nih.gov

Anaerobic and Aerobic Degradation Mechanisms

Anaerobic Degradation: Under anaerobic conditions, the primary mechanism for the initial transformation of nitroaromatic compounds is the reduction of the nitro group. nih.gov This process is typically faster than the removal of halogens. The reduction can proceed through nitroso and hydroxylamino intermediates to form the corresponding aromatic amine. nih.gov For 1-bromo-3-chloro-2-fluoro-5-nitrobenzene, this would result in the formation of 1-bromo-3-chloro-2-fluoro-5-aminobenzene. While this initial reduction can occur, the resulting halogenated amine may be a dead-end product under strictly anaerobic conditions. nih.gov Complete mineralization under anaerobic conditions is rare for such compounds.

Aerobic Degradation: Aerobic biodegradation of halogenated nitroaromatics can be initiated by two main types of enzymatic reactions: oxidation or reduction. researchgate.net Oxidative pathways often involve dioxygenase enzymes that incorporate two hydroxyl groups into the aromatic ring, leading to the formation of a substituted catechol. researchgate.net This dihydroxylation can lead to the removal of the nitro group as nitrite (B80452). Another possibility is the action of monooxygenase enzymes. plos.org Reductive pathways under aerobic conditions can also occur, where the nitro group is partially reduced to a hydroxylamino group, which can then be enzymatically rearranged to an aminophenol. nih.gov The presence of multiple, different halogens on the aromatic ring of this compound likely makes it more resistant to aerobic degradation compared to simpler halogenated nitroaromatics. mdpi.com

Identification of Metabolites and Degradation Products

Given the likely initial transformation steps, a range of metabolites could be anticipated from the biodegradation of this compound.

Under anaerobic conditions, the primary metabolite would likely be 1-bromo-3-chloro-2-fluoro-5-aminobenzene . Further degradation, if it occurs, would involve the sequential reductive dehalogenation of the bromo and chloro substituents, a process that is generally slow.

Under aerobic conditions, oxidative pathways could lead to the formation of halogenated catechols, such as 4-bromo-6-chloro-5-fluoro-catechol , with the release of nitrite. Reductive pathways could produce aminophenol derivatives. Subsequent steps would involve ring cleavage of these catecholic or aminophenolic intermediates. It is also possible that incomplete degradation could lead to the accumulation of these halogenated intermediates, which may themselves be toxic.

The following table summarizes potential initial metabolites of this compound based on known degradation pathways of related compounds.

| Degradation Condition | Initial Reaction | Potential Primary Metabolite |

| Anaerobic | Nitro group reduction | 1-Bromo-3-chloro-2-fluoro-5-aminobenzene |

| Aerobic (Oxidative) | Dioxygenation and denitration | 4-Bromo-6-chloro-5-fluoro-catechol |

| Aerobic (Reductive) | Partial nitro group reduction and rearrangement | Halogenated aminophenol isomer |

Environmental Fate and Transport Studies (Theoretical and Experimental)

The environmental fate and transport of a chemical are governed by its physical and chemical properties and its interactions with the surrounding environment. For this compound, while no specific experimental data exist, theoretical estimations can be made based on its structure.

The presence of halogen atoms and a nitro group generally increases a compound's hydrophobicity, which would lead to a tendency to adsorb to soil and sediment organic matter. mdpi.com This adsorption would reduce its mobility in the subsurface and potentially decrease its bioavailability for microbial degradation. Halogenated organic compounds are known for their persistence in the environment. nih.gov

The transport of this compound in the environment would be influenced by factors such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). Compounds with low water solubility and high Kow values tend to bioaccumulate in organisms. mdpi.com The persistence of polyhalogenated compounds means they can undergo long-range transport in the atmosphere and aquatic systems. vliz.be

The following table presents a qualitative prediction of the environmental fate and transport characteristics of this compound based on the properties of similar polyhalogenated nitroaromatic compounds.

| Environmental Compartment | Predicted Behavior | Influencing Factors |

| Soil | Moderate to low mobility; high persistence | Adsorption to organic matter; resistance to biodegradation |

| Water | Low solubility; potential for bioaccumulation in sediment | Hydrophobicity; recalcitrance |

| Air | Potential for long-range atmospheric transport | Volatility and persistence |

Mechanistic Toxicological Investigations of Related Nitroaromatic Compounds

The toxicity of nitroaromatic compounds is often linked to the metabolic activation of the nitro group. nih.gov

Cellular and Molecular Mechanisms of Toxicity

The primary mechanism of toxicity for many nitroaromatic compounds involves the reductive metabolism of the nitro group to form reactive intermediates, such as nitroso and hydroxylamino derivatives. cdc.gov These reactive species can bind to cellular macromolecules like DNA and proteins, leading to genotoxicity and cytotoxicity. nih.gov Another key mechanism is the generation of reactive oxygen species (ROS) through redox cycling of the nitroaromatic compound and its metabolites, leading to oxidative stress. nih.gov Oxidative stress can damage cellular components, including lipids, proteins, and DNA. nih.gov Studies on nitrobenzene (B124822) have shown that it can induce cell death and affect the cell cycle in hepatocytes. nih.gov

Influence of Halogenation and Nitration on Biological Interactions

The presence and nature of halogen substituents can significantly influence the toxicity of nitroaromatic compounds. mdpi.com Halogens are electron-withdrawing, which can affect the redox potential of the molecule and, consequently, the rate of its metabolic activation. The position of the halogens relative to the nitro group is also a critical factor.

Quantitative Structure-Activity Relationship (QSAR) studies on nitroaromatic compounds have shown that their toxicity is influenced by factors such as hydrophobicity (log Kow) and electronic parameters like the energy of the lowest unoccupied molecular orbital (ELUMO), which relates to the compound's ability to accept electrons. mdpi.comresearchgate.net The addition of fluorine and hydroxyl groups to nitroaromatic compounds has been observed to increase their toxicity in some cases. mdpi.com The combination of different halogens (bromo, chloro, fluoro) in this compound would likely result in a complex interplay of steric and electronic effects that would modulate its interaction with biological systems and its ultimate toxicity.

The following table summarizes the key toxicological mechanisms associated with nitroaromatic compounds and the potential influence of halogenation.

| Toxicological Mechanism | Description | Influence of Halogenation |

| Reductive Metabolism | Formation of reactive nitroso and hydroxylamino intermediates. | Can alter the redox potential, affecting the rate of reduction. |

| Oxidative Stress | Generation of reactive oxygen species (ROS) through redox cycling. | The electron-withdrawing nature of halogens can enhance this process. |

| Covalent Binding | Reactive metabolites bind to DNA, proteins, and other macromolecules. | The position and type of halogen can influence the reactivity of metabolites. |

Emerging Research Frontiers in the Synthesis and Application of this compound